2-(4-Phenylbenzoyl)oxolane
Overview
Description
2-(4-Phenylbenzoyl)oxolane, also known as PBO or benzoyl-phenyl-oxolane, is an organic compound . It has a molecular weight of 252.31 . The IUPAC name for this compound is [1,1’-biphenyl]-4-yl (tetrahydro-2-furanyl)methanone .
Molecular Structure Analysis
The InChI code for 2-(4-Phenylbenzoyl)oxolane is 1S/C17H16O2/c18-17(16-7-4-12-19-16)15-10-8-14(9-11-15)13-5-2-1-3-6-13/h1-3,5-6,8-11,16H,4,7,12H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
2-(4-Phenylbenzoyl)oxolane is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.Scientific Research Applications
Catalytic Applications : A study by (Wang et al., 2010) describes a palladium-catalyzed intermolecular formal [4 + 2] annulation of 2-phenylbenzoic acids with alkynes. This process is significant for synthesizing phenanthrene derivatives, highlighting the utility of 2-(4-Phenylbenzoyl)oxolane in catalysis and organic synthesis.
Material Science and Corrosion Inhibition : The research by (Ehsani et al., 2014) explored the inhibitory action of a related compound on the corrosion of aluminum alloy in acidic medium. This study is relevant for understanding how derivatives of 2-(4-Phenylbenzoyl)oxolane can be applied in material science, particularly in corrosion protection.
Synthesis of Heterocyclic Compounds : The synthesis of benzimidazoles in high-temperature water, investigated by (Dudd et al., 2003), is another application. This research emphasizes the potential of 2-(4-Phenylbenzoyl)oxolane derivatives in creating diverse heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals.
Electrochemical Investigations : A study on the electrochemical behavior of related compounds by (Subhan et al., 2015) provides insights into the redox properties of 2-(4-Phenylbenzoyl)oxolane derivatives. This is essential for applications in sensors and electronic devices.
Pharmaceutical Research : The synthesis of new compounds with potential pharmaceutical applications, as explored by (Wei et al., 2010), is another area where 2-(4-Phenylbenzoyl)oxolane derivatives are relevant. This research highlights their importance in developing new therapeutic agents.
Chemical Sensing Technologies : Zhu et al. (2006) investigated the N-B interaction in an o-(N,N-dialkylaminomethyl)arylboronate system, which can guide the design of future chemosensing technologies based on similar scaffolds, potentially including those derived from 2-(4-Phenylbenzoyl)oxolane (Zhu et al., 2006).
Safety And Hazards
properties
IUPAC Name |
oxolan-2-yl-(4-phenylphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2/c18-17(16-7-4-12-19-16)15-10-8-14(9-11-15)13-5-2-1-3-6-13/h1-3,5-6,8-11,16H,4,7,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNNDSCOPKNEHBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Phenylbenzoyl)oxolane |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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